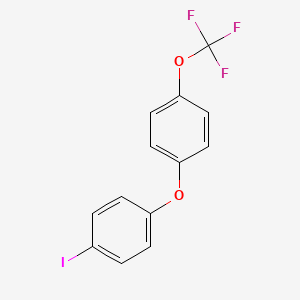

1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene

CAS No.:

Cat. No.: VC13652938

Molecular Formula: C13H8F3IO2

Molecular Weight: 380.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8F3IO2 |

|---|---|

| Molecular Weight | 380.10 g/mol |

| IUPAC Name | 1-iodo-4-[4-(trifluoromethoxy)phenoxy]benzene |

| Standard InChI | InChI=1S/C13H8F3IO2/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8H |

| Standard InChI Key | YRGFOYJINYGKDE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC2=CC=C(C=C2)I)OC(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1OC2=CC=C(C=C2)I)OC(F)(F)F |

Introduction

Structural and Molecular Characteristics

The compound features a central benzene ring connected via an ether linkage to a second aromatic ring substituted with iodine and a trifluoromethoxy group. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 380.101 g/mol | |

| Exact Mass | 379.952 g/mol | |

| Polar Surface Area | 18.46 Ų | |

| LogP (Partition Coeff.) | 4.98 |

The trifluoromethoxy group () enhances electrophilicity at the iodine-bearing ring, while the ether bridge moderates steric effects . The iodine atom serves as a potential site for cross-coupling reactions, a feature exploited in catalytic applications .

Synthetic Routes and Optimization

Nucleophilic Aromatic Substitution

A common synthesis involves reacting 4-iodophenol with 4-(trifluoromethoxy)phenyl bromide under basic conditions. In a representative procedure :

-

Reagents: 4-Iodophenol (1.0 equiv), 4-(trifluoromethoxy)phenyl bromide (1.1 equiv), (4.0 equiv), DMF solvent.

-

Conditions: Stirring at 80°C for 4–6 hours under nitrogen.

-

Workup: Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.

This method achieves yields of 72–87%, with purity confirmed by GC-MS .

Alternative Pathways

-

Ullmann Coupling: Copper-catalyzed coupling of 4-iodophenol with 4-(trifluoromethoxy)phenol, though less efficient (50–60% yield) .

-

Protecting Group Strategies: Silane-protected intermediates (e.g., tert-butyldimethylsilyl ethers) improve solubility during synthesis .

Physicochemical Properties and Stability

Thermal and Chemical Stability

The trifluoromethoxy group confers resistance to hydrolysis under acidic conditions (e.g., ) but renders the compound susceptible to nucleophilic attack in basic media . Key stability observations include:

-

Acidic Conditions (TFA, 25°C): No decomposition over 24 hours .

-

Basic Conditions (KHMDS/THF): Partial degradation via C–O bond cleavage at elevated temperatures .

Spectroscopic Data

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine substituent participates in nickel- or palladium-catalyzed couplings:

-

Suzuki-Miyaura: Forms biaryl derivatives with boronic acids .

-

Reductive Elimination: With thiosulfonates to construct C–S bonds (yields: 70–85%) .

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at the meta position relative to the iodine .

Applications in Organic Synthesis

Building Block for Pharmaceuticals

The compound serves as a precursor to antiviral and anticancer agents, leveraging its halogen and ether motifs . For example:

-

Antiviral Derivatives: Substitution of iodine with heterocycles enhances activity against RNA viruses .

Materials Science

Incorporation into liquid crystals and OLED materials exploits its high thermal stability and electron-transport properties .

Challenges and Future Directions

Limitations

-

Synthetic Scalability: Multi-step purification reduces efficiency for industrial applications .

-

Stability in Protic Solvents: Degradation in alcohols limits use in certain reactions .

Research Opportunities

-

Catalytic Asymmetric Reactions: Developing enantioselective couplings for chiral intermediates.

-

Green Chemistry: Solvent-free or aqueous-phase synthesis to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume